molecular formula C18H17F3O3SSi B6314256 3-Trimethylsilyl-4-phenanthryl triflate CAS No. 294183-97-4

3-Trimethylsilyl-4-phenanthryl triflate

Cat. No.: B6314256
CAS No.: 294183-97-4
M. Wt: 398.5 g/mol
InChI Key: KOWDYMWNLNYUNO-UHFFFAOYSA-N
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Description

3-Trimethylsilyl-4-phenanthryl triflate: is a versatile chemical compound used in various scientific research fields. It is known for its unique properties that make it ideal for catalytic reactions, organic synthesis, and advancements in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Trimethylsilyl-4-phenanthryl triflate typically involves the reaction of phenanthrene derivatives with trimethylsilyl chloride and trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Trimethylsilyl-4-phenanthryl triflate undergoes various types of chemical reactions, including:

    Substitution Reactions: The triflate group can be substituted with other nucleophiles, such as fluoride ions, to form new compounds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Fluoride Ions: Used in substitution reactions to replace the triflate group.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.

Major Products Formed:

    Substituted Phenanthrene Derivatives: Formed through substitution reactions.

    Oxidized or Reduced Phenanthrene Compounds: Formed through oxidation or reduction reactions.

Scientific Research Applications

Chemistry: 3-Trimethylsilyl-4-phenanthryl triflate is widely used in organic synthesis as a precursor for various chemical reactions. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology: In biological research, the compound is used to study the effects of silyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound’s unique properties make it valuable in medicinal chemistry for the development of new pharmaceuticals. It is used in the synthesis of drug candidates and in the study of drug-receptor interactions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Trimethylsilyl-4-phenanthryl triflate involves the activation of the triflate group, which acts as a leaving group in substitution reactions. The trimethylsilyl group stabilizes the intermediate species formed during the reaction, facilitating the formation of the final product . The compound’s effects are mediated through its interaction with molecular targets, such as enzymes and receptors, in biological systems .

Comparison with Similar Compounds

    Trimethylsilyl trifluoromethanesulfonate: Another compound with a trimethylsilyl group and a triflate group, used in similar applications.

    2-Trimethylsilylphenyl trifluoromethanesulfonate: A related compound used as a precursor in aryne chemistry.

Uniqueness: 3-Trimethylsilyl-4-phenanthryl triflate is unique due to its phenanthrene backbone, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in the study of drug-receptor interactions.

Properties

IUPAC Name

(3-trimethylsilylphenanthren-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O3SSi/c1-26(2,3)15-11-10-13-9-8-12-6-4-5-7-14(12)16(13)17(15)24-25(22,23)18(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDYMWNLNYUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C2=C(C=CC3=CC=CC=C32)C=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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